molecular formula C7H13N B13457632 5-Methylspiro[2.3]hexan-5-amine

5-Methylspiro[2.3]hexan-5-amine

Cat. No.: B13457632
M. Wt: 111.18 g/mol
InChI Key: CVIIJXVNOSYTKK-UHFFFAOYSA-N
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Description

5-Methylspiro[2.3]hexan-5-amine is a chemical compound characterized by its unique spirocyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylspiro[2.3]hexan-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropane derivative with an amine under acidic or basic conditions to form the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methylspiro[2.3]hexan-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

5-Methylspiro[2

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methylspiro[2.3]hexan-5-amine involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopropane-1,2′-steroids]: These compounds share a similar spirocyclic structure but differ in their biological activities and applications.

    N-Methylspiro[2.3]hexan-5-amine: This compound is structurally similar but has different chemical properties and reactivity.

Uniqueness

5-Methylspiro[2.3]hexan-5-amine is unique due to its specific spirocyclic structure, which imparts distinct stereochemical properties and reactivity.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

5-methylspiro[2.3]hexan-5-amine

InChI

InChI=1S/C7H13N/c1-6(8)4-7(5-6)2-3-7/h2-5,8H2,1H3

InChI Key

CVIIJXVNOSYTKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CC2)N

Origin of Product

United States

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